molecular formula C20H19N3O5S2 B2786339 N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-30-4

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2786339
CAS No.: 851782-30-4
M. Wt: 445.51
InChI Key: BIQUEEQMPUFNPS-UHFFFAOYSA-N
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Description

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

Furan compounds, including 5-hydroxymethylfurfural (hmf) and furfural (ff), serve as versatile platform molecules derived from the degradation of lignocellulosic cellulose . These molecules offer a crucial pathway for the conversion of renewable biomass .

Mode of Action

Furan compounds are known to undergo various transformations, including electrocatalytic conversion and oxidative esterification . These processes can lead to the formation of value-added chemicals .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to the conversion of biomass-derived furan compounds. For instance, the oxidative esterification of HMF leads to the formation of furan-2,5-dimethylcarboxylate (FDMC), a potential replacement for 2,5-furan dicarboxylic acid (FDCA) as a bioplastics synthon . Another pathway involves the concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction .

Result of Action

The result of the compound’s action is the transformation of furan compounds into value-added chemicals. For instance, the oxidative esterification product of HMF, FDMC, is considered a good candidate for the replacement of FDCA as a bioplastics synthon .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the electrocatalytic conversion of furan compounds can be affected by factors like electrolyte pH, potential, and substrate concentration . Furthermore, the type of catalyst used can affect the selectivity towards different FDCA isomers .

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-29(24,25)22-16-8-5-7-15(13-16)18-14-19(20-11-6-12-28-20)23(21-18)30(26,27)17-9-3-2-4-10-17/h2-13,19,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQUEEQMPUFNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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